molecular formula C17H27N3O3 B12306021 Tert-butyl (1-(2-cyclobutyl-6-hydroxypyrimidin-4-yl)-2-methylpropyl)carbamate

Tert-butyl (1-(2-cyclobutyl-6-hydroxypyrimidin-4-yl)-2-methylpropyl)carbamate

Cat. No.: B12306021
M. Wt: 321.4 g/mol
InChI Key: BEAGQXPUGMNPJN-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-cyclobutyl-6-hydroxypyrimidin-4-yl)-2-methylpropyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-(2-cyclobutyl-6-hydroxypyrimidin-4-yl)-2-methylpropyl)carbamate typically involves the reaction of a pyrimidine derivative with a tert-butyl carbamate. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-cyclobutyl-6-hydroxypyrimidin-4-yl)-2-methylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential use in drug development due to its carbamate structure, which is common in many pharmaceuticals.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl (1-(2-cyclobutyl-6-hydroxypyrimidin-4-yl)-2-methylpropyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate compound used in various chemical reactions.

    Cyclobutyl pyrimidine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

Tert-butyl (1-(2-cyclobutyl-6-hydroxypyrimidin-4-yl)-2-methylpropyl)carbamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other carbamates or pyrimidine derivatives.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development.

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[1-(2-cyclobutyl-6-oxo-1H-pyrimidin-4-yl)-2-methylpropyl]carbamate

InChI

InChI=1S/C17H27N3O3/c1-10(2)14(20-16(22)23-17(3,4)5)12-9-13(21)19-15(18-12)11-7-6-8-11/h9-11,14H,6-8H2,1-5H3,(H,20,22)(H,18,19,21)

InChI Key

BEAGQXPUGMNPJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=O)NC(=N1)C2CCC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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